molecular formula C18H13ClN4O3S B3536527 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide

Cat. No. B3536527
M. Wt: 400.8 g/mol
InChI Key: MWOYGANNWMEMNH-BJMVGYQFSA-N
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Description

“N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole sulfonamides . It is synthesized from 4-chlorobenzoic acid and has been studied for its potential antiviral activity .


Synthesis Analysis

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide” has been confirmed by NMR, IR, and elemental analysis . The compound has a linear formula of C18H14ClN5O3S3 and a molecular weight of 479.989 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the incorporation of the sulfonamide group .

Future Directions

The compound has shown potential antiviral activity, which suggests it could be further explored for its potential use in antiviral drugs . Additionally, given the wide range of biological activities associated with sulfonamide derivatives, this compound could be studied for other potential applications in medicine and agriculture .

properties

IUPAC Name

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-14-6-1-13(2-7-14)11-17-21-22-18(27-17)20-16(24)10-5-12-3-8-15(9-4-12)23(25)26/h1-10H,11H2,(H,20,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOYGANNWMEMNH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide
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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide
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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide
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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide
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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide
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N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide

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